(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide

概要

説明

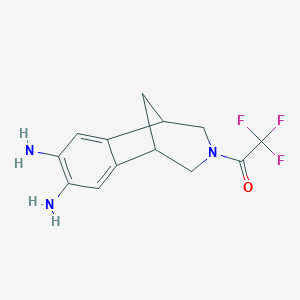

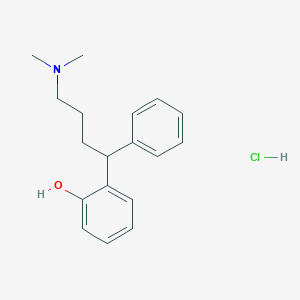

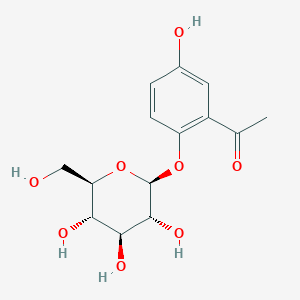

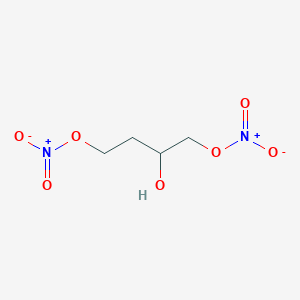

“(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide” is a chemical compound with the linear formula: H2C=CHCO2CH2CH2N(CH3)2(CH2C6H4COC6H5)Br . It has a molecular weight of 418.32 . This compound is also known as Quantacure ABQ, which is a water-soluble, copolymerizable benzophenone photoinitiator used in the UV curing of coatings in textile and furniture industries .

Physical And Chemical Properties Analysis

This compound has a melting point of 118-123 °C . Other physical and chemical properties such as its boiling point, density, and solubility are not provided in the search results. For a complete profile of its properties, please refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).科学的研究の応用

1. Polymer Science and Materials Engineering

In the field of polymer science and materials engineering, (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide has shown significant potential. Studies have demonstrated its effectiveness in modifying montmorillonite (MMT) for the preparation of nanocomposites via photoinduced polymerization. The resulting ultraviolet-cured bisphenol A epoxy diacrylate/MMT nanocomposites prepared from this organically modified MMT exhibited enhanced thermal and mechanical properties, showcasing the material's utility in improving the structural integrity of composite materials (Zang et al., 2009).

2. Environmental Chemistry

The compound has also been utilized in environmental chemistry, particularly in water treatment processes. Cationic water-soluble polymers containing (R)4N+X− groups, which include derivatives of (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide, have been prepared and used for arsenate retention. These polymers demonstrated the ability to remove arsenate anions from aqueous solutions, indicating their potential in treating water contaminated with arsenic compounds (Rivas et al., 2007).

3. Surface Chemistry

The compound's derivatives have been applied in surface chemistry to create bactericidal surfaces. For instance, N-[2-(acryloyloxy)ethyl]-N,N-dimethyl-N-butylammonium iodide, a compound structurally similar to (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide, was photo-polymerized on native and thiolated PDMS surfaces, resulting in surfaces with high quaternary ammonium densities. These surfaces exhibited significant hydrophilicity and demonstrated effective bactericidal effects against common bacteria like Escherichia coli and Staphylococcus epidermidis (Lou et al., 2021).

特性

IUPAC Name |

(4-benzoylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NO3.BrH/c1-4-20(23)25-15-14-22(2,3)16-17-10-12-19(13-11-17)21(24)18-8-6-5-7-9-18;/h4-13H,1,14-16H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXUAKAQFISCCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(=O)C=C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622188 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide | |

CAS RN |

125850-75-1 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide (PIA) effective in photo-induced modification of cellulose?

A: Research suggests that PIA's effectiveness stems from its ability to efficiently transition to a triplet state upon UV irradiation. [] This excited state facilitates reactions with cellulose substrates, ultimately leading to surface modifications. Specifically, PIA demonstrated a higher propensity for triplet state transition compared to another photoinitiator system, [3-(3,4-dimethyl-9-oxo-9H-thioxanthene-2-yloxy)-2-hydroxypropyl]trimethylammonium chloride (PIB), under identical conditions. [] This suggests that PIA can more effectively utilize absorbed light energy for initiating the desired photochemical reactions on the cellulose surface.

Q2: How does the pretreatment of lyocell fabric with different amines influence the effectiveness of photo-induced modification using PIA?

A: The study indicates that pretreating lyocell fabric with specific amines can significantly impact the effectiveness of the photo-induced modification process using PIA. [] Pretreatment with 2-(4-chlorophenyl)ethylamine (AM2) led to a notable increase in UV absorbance and a decrease in photoluminescence quantum yields compared to untreated fabric. [] This suggests that the presence of AM2 on the cellulose surface enhances the absorption of UV light and promotes more efficient energy transfer to the PIA photoinitiator, ultimately leading to more effective surface modifications. In contrast, pretreatment with 2-(dimethylamino)ethyl chloride hydrochloride (AM1) resulted in minimal changes in UV absorbance and photoluminescence properties. [] This suggests that not all amine pretreatments are equally effective in enhancing photo-induced modifications, and the specific choice of amine plays a crucial role in optimizing the process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)